(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Overview
Description
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as Di-p-anisoyl-D-tartaric acid, is a chiral compound with significant applications in various fields. It is characterized by its two 4-methoxybenzoyl groups attached to the succinic acid backbone, making it a valuable compound in stereochemistry and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid typically involves the esterification of tartaric acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
Tartaric Acid+2(4-methoxybenzoyl chloride)→(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield tartaric acid and 4-methoxybenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Tartaric acid and 4-methoxybenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid has several applications in scientific research:
Chiral Resolution: Used as a resolving agent for separating enantiomers of chiral compounds.
Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical agents.
Catalysis: Acts as a chiral ligand in asymmetric synthesis.
Material Science: Used in the preparation of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid primarily involves its ability to form diastereomeric complexes with chiral molecules, facilitating their separation. The molecular targets include various chiral centers in organic molecules, and the pathways involve the formation of stable complexes through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- Di-p-anisoyl-L-tartaric acid
- Di-p-toluoyl-D-tartaric acid
- Di-p-chlorobenzoyl-D-tartaric acid
Uniqueness
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly effective in chiral resolution and as a chiral ligand in asymmetric synthesis.
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCVCFQHGKOMI-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304214 | |
Record name | (S,S)-Di-p-anisoyltartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191605-10-4 | |
Record name | (S,S)-Di-p-anisoyltartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191605-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EC 606-247-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191605104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,S)-Di-p-anisoyltartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Di-p-anisoyl-D-tartaric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What insights about the structure of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid can be gleaned from the provided research?
A1: While the research focuses on O-p-anisoyl-D-tartaric acid and its dimethylammonium salt trihydrate [], these compounds share significant structural similarities with this compound. Both molecules feature a tartaric acid backbone with two chiral centers. The research describes the crystal structure of O-p-anisoyl-D-tartaric acid, highlighting the influence of the anisoyl group on its conformation and intermolecular interactions []. This information can be valuable for understanding how the 4-methoxybenzoyl groups in this compound might affect its spatial arrangement and interactions with other molecules.
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